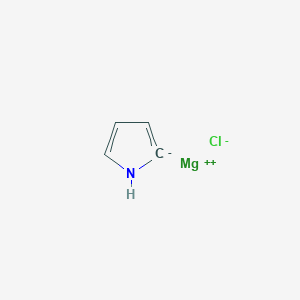
magnesium;1,2-dihydropyrrol-2-ide;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;1,2-dihydropyrrol-2-ide;chloride is a compound that combines magnesium, a vital element in many biological processes, with a derivative of pyrrole, a five-membered nitrogen-containing heterocyclic aromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1,2-dihydropyrrol-2-ide;chloride typically involves the reaction of magnesium chloride with 1,2-dihydropyrrole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves:
- Dissolving magnesium chloride in a suitable solvent such as tetrahydrofuran (THF).
- Adding 1,2-dihydropyrrole to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes:
- Using high-purity reagents to minimize impurities.
- Employing continuous flow reactors to maintain optimal reaction conditions.
- Implementing purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
Magnesium;1,2-dihydropyrrol-2-ide;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and pyrrole derivatives.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state products.
Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield magnesium oxide and pyrrole derivatives, while reduction can produce magnesium metal and reduced pyrrole compounds.
科学的研究の応用
Magnesium;1,2-dihydropyrrol-2-ide;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a magnesium supplement or in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of magnesium;1,2-dihydropyrrol-2-ide;chloride involves its interaction with molecular targets such as enzymes and receptors. Magnesium ions play a crucial role in stabilizing the structure of enzymes and facilitating catalytic activity. The pyrrole moiety can interact with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
Magnesium chloride: A common magnesium salt used in various applications, including as a supplement and in industrial processes.
1,2-dihydropyrrole: A precursor in the synthesis of various pyrrole derivatives with biological and industrial significance.
Magnesium oxide: Used in medicine as an antacid and in industry as a refractory material.
Uniqueness
Magnesium;1,2-dihydropyrrol-2-ide;chloride is unique due to its combination of magnesium and pyrrole, which imparts distinct chemical and biological properties. This compound offers a versatile platform for exploring new applications in various fields, leveraging the benefits of both magnesium and pyrrole derivatives.
特性
CAS番号 |
116751-23-6 |
|---|---|
分子式 |
C4H4ClMgN |
分子量 |
125.84 g/mol |
IUPAC名 |
magnesium;1,2-dihydropyrrol-2-ide;chloride |
InChI |
InChI=1S/C4H4N.ClH.Mg/c1-2-4-5-3-1;;/h1-3,5H;1H;/q-1;;+2/p-1 |
InChIキー |
DLGDRGOBGGAPQP-UHFFFAOYSA-M |
正規SMILES |
C1=CN[C-]=C1.[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


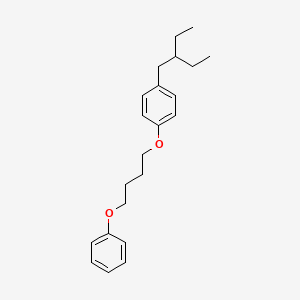

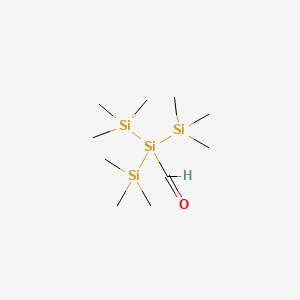

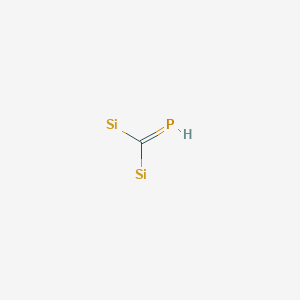
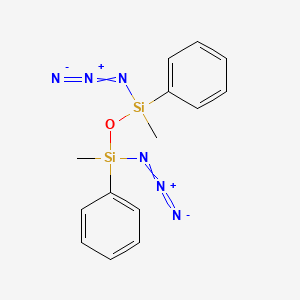
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
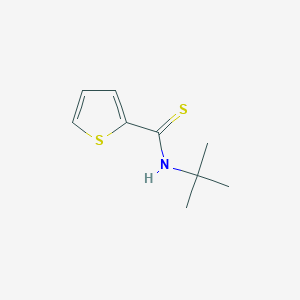
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
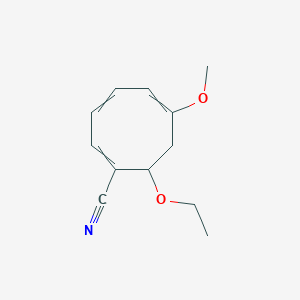
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
